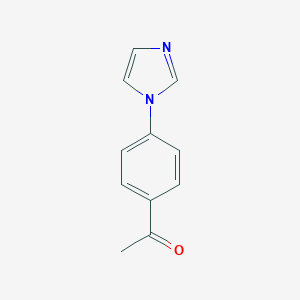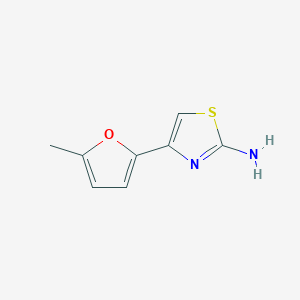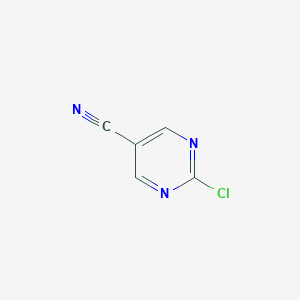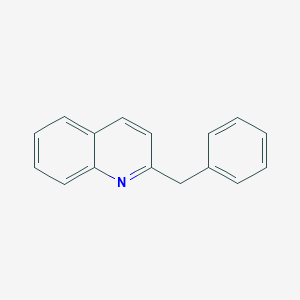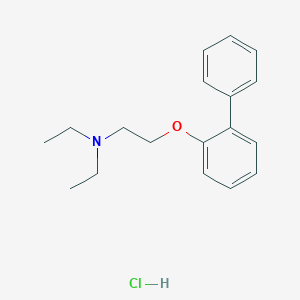
2-(2-Biphenylyloxy)triethylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Biphenylyloxy)triethylamine hydrochloride, commonly known as BPTES, is a small molecule inhibitor that selectively targets the glutaminase enzyme. Glutaminase is an enzyme that converts glutamine to glutamate, which is an important neurotransmitter in the brain. BPTES has been extensively studied for its potential use in cancer treatment, as well as in other fields such as neuroscience and metabolism research.
Mécanisme D'action
BPTES selectively inhibits the glutaminase enzyme, which is responsible for converting glutamine to glutamate. Glutamate is an important neurotransmitter in the brain and is also involved in various cellular processes such as protein synthesis and energy production. By inhibiting glutaminase, BPTES reduces the availability of glutamate, which can have downstream effects on cellular processes and cancer cell growth.
Effets Biochimiques Et Physiologiques
BPTES has been shown to have a variety of biochemical and physiological effects. In cancer cells, BPTES has been shown to reduce cell growth and induce cell death. BPTES has also been shown to affect metabolism, specifically in the context of obesity and diabetes. In the brain, BPTES has been shown to modulate glutamate levels, which could have implications for the treatment of neurological disorders such as epilepsy and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
BPTES has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets the glutaminase enzyme, which makes it a useful tool for studying the role of glutamine metabolism in cancer and other diseases. BPTES is also relatively easy to synthesize and purify, which makes it accessible to researchers.
However, there are also limitations to using BPTES in lab experiments. BPTES has been shown to have off-target effects, which can complicate data interpretation. Additionally, BPTES has a relatively short half-life, which can make it difficult to maintain consistent levels of inhibition over time.
Orientations Futures
There are several future directions for research on BPTES. One area of interest is the development of more potent and selective inhibitors of the glutaminase enzyme. Another area of interest is the use of BPTES in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPTES in various contexts, including cancer, metabolism, and neuroscience.
Méthodes De Synthèse
BPTES can be synthesized using a two-step process. The first step involves the reaction of 2-bromoethanol with biphenyl in the presence of a base such as potassium carbonate. The resulting product, 2-(2-biphenylyloxy)ethanol, is then reacted with triethylamine in the presence of thionyl chloride to yield BPTES. The purity of BPTES can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
BPTES has been extensively studied for its potential use in cancer treatment. Cancer cells are known to have a high demand for glutamine, which is essential for their growth and proliferation. BPTES selectively inhibits the glutaminase enzyme, thereby reducing the availability of glutamate and causing a decrease in cancer cell growth. BPTES has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
BPTES has also been studied for its potential use in other fields such as neuroscience and metabolism research. Glutamate is an important neurotransmitter in the brain, and BPTES has been shown to modulate glutamate levels, which could have implications for the treatment of neurological disorders such as epilepsy and schizophrenia. BPTES has also been shown to affect metabolism, specifically in the context of obesity and diabetes.
Propriétés
Numéro CAS |
1734-91-4 |
|---|---|
Nom du produit |
2-(2-Biphenylyloxy)triethylamine hydrochloride |
Formule moléculaire |
C18H24ClNO |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
N,N-diethyl-2-(2-phenylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C18H23NO.ClH/c1-3-19(4-2)14-15-20-18-13-9-8-12-17(18)16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3;1H |
Clé InChI |
COMYJNPWDUUIDJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
SMILES canonique |
CCN(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.Cl |
Autres numéros CAS |
1734-91-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



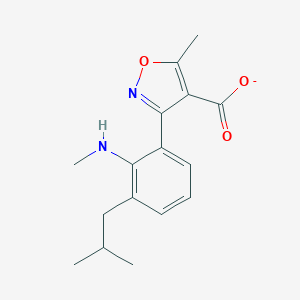
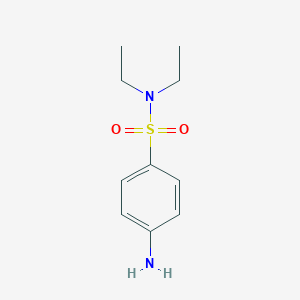


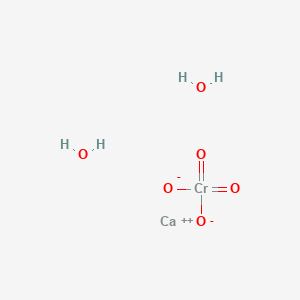
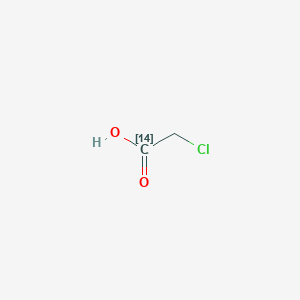

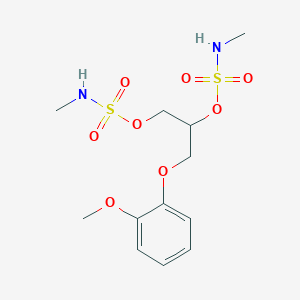
![Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B154643.png)
